molecular formula C8H6N2O B1500428 4-(Pyridin-4-yl)oxazole CAS No. 681135-59-1

4-(Pyridin-4-yl)oxazole

Cat. No. B1500428
M. Wt: 146.15 g/mol
InChI Key: AJFKBWMKSZUJEE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . Oxazoles are a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The synthesis of oxazole derivatives involves the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd(TFA)2 .

Scientific Research Applications

Fungicidal Activity

4-(Pyridin-4-yl)oxazole derivatives have shown potential in fungicidal activities. For instance, certain triazole derivatives containing oxime ether and phenoxy pyridine moieties, which include the 4-pyridyl group, demonstrated moderate to high fungicidal activities against various phytopathogens (Bai et al., 2020).

Optoelectronic Properties

Oxazole derivatives, including 4-(Pyridin-4-yl)oxazole, have been used in the development of high-efficiency fluorescent OLEDs. These compounds, due to their photophysical and electrochemical properties, are promising for applications in optoelectronics (Xing et al., 2017).

Plant Growth Research

In physiological research, especially in the study of plant growth, 4-pyridine derivatives like 4-(Pyridin-4-yl)oxazole have been employed as tools. They offer insights into the regulation of terpenoid metabolism, which is related to plant growth processes (Grossmann, 1990).

Antimicrobial Activities

Some 4-(Pyridin-4-yl)oxazole derivatives have been explored for their antimicrobial activities. These derivatives, after undergoing various chemical reactions, showed good or moderate antimicrobial activity against certain pathogens (Bayrak et al., 2009).

Corrosion Inhibition

Compounds like Schiff’s bases of pyridyl substituted triazoles, which include the 4-(Pyridin-4-yl)oxazole structure, have been studied as corrosion inhibitors. They have shown effectiveness in protecting mild steel in hydrochloric acid solutions (Ansari et al., 2014).

properties

IUPAC Name

4-pyridin-4-yl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c1-3-9-4-2-7(1)8-5-11-6-10-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFKBWMKSZUJEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=COC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60663711
Record name 4-(1,3-Oxazol-4-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyridin-4-yl)oxazole

CAS RN

681135-59-1
Record name 4-(1,3-Oxazol-4-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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